molecular formula C9H8BrF3O B8595120 MFCD25460287

MFCD25460287

Cat. No.: B8595120
M. Wt: 269.06 g/mol
InChI Key: ZAMLJWRQAZAASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD25460287 is a complex organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzenemethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD25460287 typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MFCD25460287 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanol compounds .

Mechanism of Action

The mechanism of action of MFCD25460287 involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can undergo radical reactions, where the trifluoromethyl group participates in the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3

InChI Key

ZAMLJWRQAZAASU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution at −10° C. of methyl magnesium bromide (38.00 mL, 3.0 M in ethyl ether, 114.0 mmol) in THF (200.0 mL) was added dropwise a solution of 3-bromo-5-(trifluoromethyl)benzaldehyde (Reference Example 39, 22.01 g, 86.98 mmol) in THF (100 mL) and after the addition was complete, the reaction mixture was held at −10° C. for 2 h. After this time, the reaction was quenched with saturated ammonium hydrochloride (300.0 mL) and warmed to room temperature. The reaction mixture was diluted with ethyl acetate, washed with water, and saturated sodium chloride, dried (Na2SO4), filtered and concentrated under reduced pressure to provide 1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol (21.30 g, 91%) as a pale yellow oil.
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
22.01 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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